Aflatoxin P2
CAS No.: 891197-67-4
Cat. No.: VC0190535
Molecular Formula: C16H12O6
Molecular Weight: 300.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891197-67-4 |
|---|---|
| Molecular Formula | C16H12O6 |
| Molecular Weight | 300.26 |
| IUPAC Name | (3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione |
| Standard InChI | InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2/t7-,16+/m0/s1 |
| SMILES | C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O |
Introduction
Chemical Structure and Properties of Aflatoxin P2
Molecular Structure and Identification
Aflatoxin P2 is formally identified by the Chemical Abstracts Service (CAS) registry number 891197-67-4 . Its IUPAC name is (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]benzopyran-1,11-dione . This compound has also been referred to by several other systematic names, including (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-hydroxy-cyclopenta[c]furo[3',2':4,5]furo[2,3-h]benzopyran-1,11-dione in chemical databases .
Occurrence and Sources of Aflatoxin P2
Producing Organisms
While specific information on the microorganisms producing Aflatoxin P2 is limited in the available literature, aflatoxins as a group are primarily produced by Aspergillus flavus and Aspergillus parasiticus under suitable environmental conditions . These fungi commonly contaminate agricultural crops in the field, during harvest, or during storage, particularly when temperature and humidity conditions are favorable for fungal growth and toxin production.
Natural Occurrence in Foods
Aflatoxins have been detected in various food commodities, with peanuts and peanut products showing the highest prevalence of contamination. According to surveillance data, approximately 23.5% of peanuts and peanut products contained detectable levels of aflatoxins, with concentrations ranging from 1.6 to 26.0 μg/kg . Other food groups susceptible to aflatoxin contamination include vegetable oils and fats (3.7% prevalence) and cereals and cereal products (4.3% prevalence) .
The following table illustrates the distribution of aflatoxin contamination across different food groups:
| Food Group | Number of Samples | Samples with Detectable Aflatoxin (%) | Range (μg/kg) | Mean Level (μg/kg) |
|---|---|---|---|---|
| Peanuts & Peanut Products | 115 | 27 (23.5%) | 1.6-26.0 | 1.45 |
| Vegetable Oil and Fat | 245 | 9 (3.7%) | 0.1-5.8 | 0.20 |
| Cereals & Cereal Products | 92 | 4 (4.3%) | 1.3-5.8 | 0.27 |
| Miscellaneous | 74 | 0 (0%) | 0 | 0 |
| Total | 526 | 40 (7.6%) | 0.1-26.0 | - |
While this data represents aflatoxins as a group rather than Aflatoxin P2 specifically, it provides valuable context for understanding the potential occurrence patterns of this compound within the broader aflatoxin family.
Toxicological Profile of Aflatoxin P2
Health Effects
Aflatoxins are associated with both acute and chronic toxicity in humans and animals. Acute exposure to high doses can result in severe liver damage characterized by symptoms such as fever, vomiting, and jaundice . Chronic exposure, which is of greater concern in modern contexts, has been linked to liver cirrhosis and hepatocellular carcinoma, particularly in individuals with pre-existing hepatitis B virus infection .
Metabolism and Biotransformation
Aflatoxins absorbed into the organism can be metabolized through various pathways. Some metabolic routes lead to the production of relatively non-toxic compounds, while others generate highly toxic active forms . For instance, Aflatoxin M1 and M2 are hydroxylated metabolites of Aflatoxin B1 and B2, respectively, and are commonly found in milk from animals that have consumed aflatoxin-contaminated feed .
Detection and Analysis Methods
Analytical Techniques
Modern analytical approaches for aflatoxin detection include:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography coupled with Mass Spectrometry (LC-MS)
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Enzyme-Linked Immunosorbent Assay (ELISA)
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Thin-Layer Chromatography (TLC)
Challenges in Aflatoxin P2 Analysis
Prevention and Control Strategies
Biological Degradation Approaches
Biological decontamination approaches for aflatoxins have emerged as promising strategies due to their environmental friendliness and ability to operate under mild conditions . Various microorganisms, including soil and water bacteria, fungi, protozoa, and specific enzymes isolated from microbial systems, have demonstrated the capacity to degrade aflatoxins with varying efficiency . Interestingly, some aflatoxin-producing fungi from Aspergillus species possess the ability to degrade their own synthesized mycotoxins .
Protective Biological Agents
Recent research has explored the potential protective effects of various biological agents against aflatoxin toxicity. For example, a study investigating the toxic effects of Aflatoxin B2 in Swiss albino mice demonstrated that resveratrol, a natural polyphenolic compound, could mitigate AFB2-induced toxicity . The protective effects of resveratrol were evidenced by improvements in physiological, biochemical, and cytogenetic parameters compared to mice treated with AFB2 alone . Resveratrol exhibited significant radical scavenging activity, with superoxide, hydrogen peroxide, and DPPH radical scavenging activities of 74.9%, 79.1%, and 49.2%, respectively .
The following table summarizes the protective effects of resveratrol against Aflatoxin B2 toxicity:
While these findings specifically relate to Aflatoxin B2 rather than Aflatoxin P2, they provide valuable insights into potential protective strategies that might be applicable to the broader aflatoxin family.
Research Gaps and Future Directions
Current Limitations in Knowledge
Despite the extensive research conducted on major aflatoxins, significant knowledge gaps remain regarding Aflatoxin P2. These include:
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Limited data on its natural occurrence in food and feed
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Incomplete characterization of its toxicological properties
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Insufficient information on its metabolism and biotransformation
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Lack of specific analytical methods for its detection and quantification
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Unclear relationship to other aflatoxins in terms of biosynthesis and degradation
Emerging Research Opportunities
Future research efforts should focus on addressing these knowledge gaps through:
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Comprehensive surveys of Aflatoxin P2 occurrence in various food commodities
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Detailed toxicological studies to evaluate its acute and chronic effects
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Investigation of its metabolic pathways in humans and animals
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Development of sensitive and specific analytical methods for its detection
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Exploration of effective decontamination strategies specific to Aflatoxin P2
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